molecular formula C8H10O2 B14653087 2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne CAS No. 42149-31-5

2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne

Cat. No.: B14653087
CAS No.: 42149-31-5
M. Wt: 138.16 g/mol
InChI Key: DECROJFJFVMMIP-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne is an organic compound characterized by the presence of two epoxide groups and a triple bond within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethyl-3-hexyne-2,5-diol.

    Epoxidation: The key step involves the epoxidation of the triple bond to form the diepoxide. This can be achieved using oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid) under controlled conditions.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can be used to modify the epoxide groups or the triple bond.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the epoxide groups under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne involves its interaction with various molecular targets. The epoxide groups can react with nucleophiles, leading to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules. This reactivity can be harnessed in biochemical assays and drug development.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-3-hexyne-2,5-diol: A precursor in the synthesis of 2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne.

    2,5-Dimethylhexane: A structurally related compound without the epoxide groups and triple bond.

Uniqueness

This compound is unique due to the presence of both epoxide groups and a triple bond, which confer distinct chemical reactivity and potential applications. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

42149-31-5

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

2-methyl-2-[2-(2-methyloxiran-2-yl)ethynyl]oxirane

InChI

InChI=1S/C8H10O2/c1-7(5-9-7)3-4-8(2)6-10-8/h5-6H2,1-2H3

InChI Key

DECROJFJFVMMIP-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C#CC2(CO2)C

Origin of Product

United States

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